Lipoteichoic acid

Innate Immunity TLR Signaling Host-Pathogen Interaction

This S. aureus Lipoteichoic Acid (LTA; CAS 56411-57-5) is an essential TLR2-specific agonist for Gram-positive bacterial inflammation modeling. Its exclusive activation of TLR2, without TLR4 interference, makes it a superior tool compared to Pam3CSK4 or LPS for dissecting NF-κB and MAP kinase pathways. Given that immunostimulatory potency varies up to 100-fold between bacterial species and that commercial preparations exhibit significant variability in purity and endotoxin contamination, sourcing this benchmark-standard compound is critical for generating reproducible host-pathogen interaction and sepsis data.

Molecular Formula C39H70N2O13
Molecular Weight 775.0 g/mol
CAS No. 56411-57-5
Cat. No. B3068486
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLipoteichoic acid
CAS56411-57-5
Molecular FormulaC39H70N2O13
Molecular Weight775.0 g/mol
Structural Identifiers
SMILESCCCCCCCC=CCCCCCC(=O)OC(COC1C(C(C(C(O1)CO)O)OC2C(C(C(C(O2)C)N)O)NC(=O)C)O)COC(=O)CCCCCC
InChIInChI=1S/C39H70N2O13/c1-5-7-9-11-12-13-14-15-16-17-18-20-22-31(45)52-28(24-49-30(44)21-19-10-8-6-2)25-50-39-36(48)37(34(46)29(23-42)53-39)54-38-33(41-27(4)43)35(47)32(40)26(3)51-38/h14-15,26,28-29,32-39,42,46-48H,5-13,16-25,40H2,1-4H3,(H,41,43)/b15-14+/t26-,28-,29-,32+,33-,34-,35+,36-,37+,38+,39+/m1/s1
InChIKeyPANDRCFROUDETH-YLSOAJEOSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Lipoteichoic Acid (CAS 56411-57-5): Procurement and Functional Baseline


Lipoteichoic acid (LTA; CAS 56411-57-5) is an amphiphilic cell wall polymer from Gram-positive bacteria, consisting of a poly(glycerophosphate) backbone anchored to the cytoplasmic membrane via a glycolipid moiety [1]. It functions as a key microbial-associated molecular pattern (MAMP), recognized primarily by Toll-like receptor 2 (TLR2), triggering innate immune activation [2]. Commercial LTA, typically purified from Staphylococcus aureus, is used as a specific agonist for modeling Gram-positive bacterial inflammation, sepsis, and host-pathogen interactions .

Lipoteichoic Acid: Why Simple Substitution with Other TLR Agonists is Scientifically Invalid


Substituting LTA (CAS 56411-57-5) with alternative TLR2 ligands (e.g., Pam3CSK4) or TLR4 agonists (e.g., LPS) is experimentally invalid due to significant differences in receptor specificity, signaling kinetics, and in vivo activity [1]. Similarly, LTA from different bacterial species cannot be interchanged, as their immunostimulatory potencies differ by up to 100-fold [2]. Even commercial LTA preparations vary dramatically in purity (from 16% to 75% actual LTA content) and endotoxin contamination (>10 ng LPS/mg LTA), which can completely confound experimental interpretation [3].

Quantitative Evidence for Lipoteichoic Acid (56411-57-5) Differentiation from Comparators


Receptor Specificity: TLR2 Activation by LTA is Independent of TLR4

Lipoteichoic acid (LTA) from S. aureus activates cells exclusively via TLR2, not TLR4. CHO cells transfected with TLR2 and CD14 responded to LTA, whereas CHO/CD14/TLR4 cells did not [1]. This contrasts with LPS, which signals through TLR4, establishing LTA as the definitive Gram-positive specific agonist for TLR2-dependent pathways.

Innate Immunity TLR Signaling Host-Pathogen Interaction

Signaling Kinetics: LTA Induces a Delayed NF-κB Response Compared to Synthetic TLR2 Ligands

In murine macrophages, LTA stimulation of NF-κB and MAP kinase pathways is substantially delayed compared to other TLR2 ligands like Pam3CSK4 and R-FSL1 [1]. This kinetic difference results in a delayed expression of a subset of genes, demonstrating that LTA provides a distinct temporal signal, not just a simple on/off switch.

Signal Transduction Kinetics TLR2 Agonists

In Vivo Activity: LTA Fails to Recruit Leukocytes in an Acute Inflammation Model

While synthetic TLR2 ligands (R-FSL1, S-FSL1, Pam2CSK4, Pam3CSK4) stimulate robust leukocyte recruitment in a murine model of acute inflammation, LTA remains functionally inert in this same in vivo system [1]. This highlights a critical functional divergence despite shared in vitro TLR2 activation.

In Vivo Inflammation Leukocyte Recruitment TLR2 Agonists

Species-Dependent Potency: S. aureus LTA is 100-fold More Potent than Pneumococcal LTA

Lipoteichoic acid from Staphylococcus aureus is approximately 100-fold more potent in stimulating TLR2 than LTA from Streptococcus pneumoniae [1]. This potency difference is observed in both CHO/CD14/TLR2 reporter cells and human PBMCs, demonstrating that the bacterial source of LTA critically determines its biological activity.

Bacterial Virulence TLR2 Agonists Comparative Immunology

Comparative Purity and Endotoxin Contamination of Commercial LTA Preparations

Commercial LTA preparations exhibit substantial heterogeneity in actual LTA content and endotoxin contamination. Preparations from S. aureus averaged 75% LTA, while those from B. subtilis and S. pyogenes averaged 16% and 61%, respectively [1]. All commercial preparations contained significant endotoxin equivalents (>10 ng LPS/mg LTA), which can confound results by activating TLR4 pathways.

Reagent Quality Endotoxin Contamination Procurement

Validated Application Scenarios for Lipoteichoic Acid (56411-57-5) in Research


Modeling Gram-Positive Sepsis and Systemic Inflammation

S. aureus LTA (CAS 56411-57-5) is used as a specific in vivo trigger for Gram-positive sepsis, distinct from LPS-induced Gram-negative models. Studies have demonstrated that intravenous injection of LTA (10 mg/kg) in rats induces sepsis-like NOSIII gene expression, confirming its utility for studying organ-specific inflammatory responses in Gram-positive infections [1].

Investigating TLR2-Specific Signaling Pathways

LTA is the preferred natural ligand for dissecting TLR2-dependent signaling cascades. Its exclusive activation of TLR2 (and not TLR4) in transfected CHO cell models makes it an essential tool for studying TLR2-mediated NF-κB and MAP kinase pathways without the confounding influence of TLR4 activation [1].

Comparative Studies of Host-Pathogen Interaction

The 100-fold potency difference between S. aureus and S. pneumoniae LTA is exploited in comparative immunology to understand how structural variations in LTA dictate virulence and host recognition. This makes S. aureus LTA a critical reference standard for such structure-activity relationship studies [1].

Quality Control for Innate Immune Agonists

Due to the documented variability in commercial LTA preparations (ranging from 16% to 75% purity and high endotoxin contamination), S. aureus LTA is frequently used as a benchmark to validate the purity and bioactivity of newly isolated or synthesized LTA preparations from other bacterial species [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Lipoteichoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.